molecular formula C11H23NO4 B14263913 6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol CAS No. 138715-66-9

6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol

Cat. No.: B14263913
CAS No.: 138715-66-9
M. Wt: 233.30 g/mol
InChI Key: KHQNBZRZKAZCFK-UHFFFAOYSA-N
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Description

6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol is a complex organic compound with a unique structure that includes an amino group, a dioxolane ring, and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol typically involves multi-step organic reactions. One common approach is the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . The amino group and hydroxyl groups are introduced through subsequent reactions involving amination and hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as toluenesulfonic acid or zirconium tetrachloride can be used to facilitate the formation of the dioxolane ring .

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typical reducing agents.

    Substitution: Various nucleophiles can be used to substitute the amino group under acidic or basic conditions.

Major Products

The major products formed from these reactions include ketones, aldehydes, and substituted derivatives with different functional groups.

Scientific Research Applications

6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dioxolane ring and amino group play crucial roles in these interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol is unique due to its combination of an amino group, multiple hydroxyl groups, and a dioxolane ring

Properties

CAS No.

138715-66-9

Molecular Formula

C11H23NO4

Molecular Weight

233.30 g/mol

IUPAC Name

6-amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol

InChI

InChI=1S/C11H23NO4/c1-3-9(13)10(14)6-8(12)7-11(2)15-4-5-16-11/h8-10,13-14H,3-7,12H2,1-2H3

InChI Key

KHQNBZRZKAZCFK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC(CC1(OCCO1)C)N)O)O

Origin of Product

United States

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